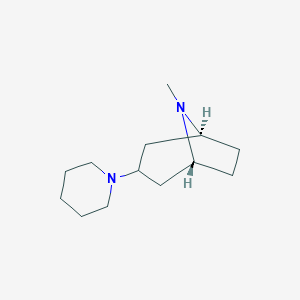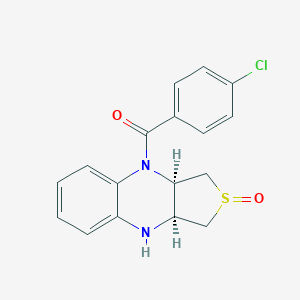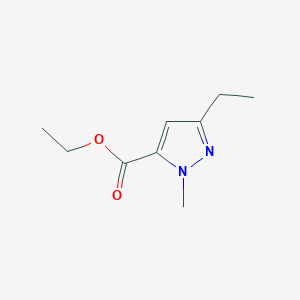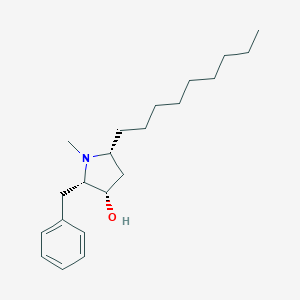
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI), also known as CBTA, is a cyclic carboxylic acid that has been studied for its potential applications in the field of pharmaceuticals. CBTA is a chiral molecule, meaning it has two enantiomers, (1R-trans) and (1S-cis), which have different chemical and biological properties.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been studied for its potential applications in the field of pharmaceuticals, particularly as a building block for the synthesis of biologically active compounds. For example, Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been used as a precursor for the synthesis of the anti-inflammatory drug, ibuprofen. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been studied for its potential as a ligand for metal catalysts, which can be used in organic synthesis.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is not well understood, but it is thought to act as a nucleophile in organic reactions. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been shown to react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been shown to react with aldehydes and ketones to form cyclobutanones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI). However, studies have shown that Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has low toxicity and is not mutagenic or carcinogenic. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been shown to have low acute toxicity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) in lab experiments is its low toxicity and low environmental impact. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is also relatively easy to synthesize and purify. However, one limitation of using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several potential future directions for research on Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI). One area of interest is the development of new synthetic methods for producing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) and its derivatives. Another area of interest is the study of the biological activity of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) and its derivatives, particularly in the field of drug discovery. Additionally, the development of new catalytic reactions using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) as a ligand could have important implications for organic synthesis.
Métodos De Síntesis
There are several methods for synthesizing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI), including the reaction of cyclobutanone with isoprene in the presence of a Lewis acid catalyst, or the reaction of cyclobutanone with isobutylene in the presence of a strong base. One of the most common methods for synthesizing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is the reaction of cyclobutanone with isoprene in the presence of boron trifluoride etherate as a catalyst. This method yields a mixture of (1R-trans) and (1S-cis) enantiomers, which can be separated by chiral chromatography.
Propiedades
Número CAS |
139561-19-6 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-5-9(7,3)8(10)11/h7H,1,4-5H2,2-3H3,(H,10,11)/t7-,9+/m0/s1 |
Clave InChI |
MUQLOBMNASVVGE-IONNQARKSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@@]1(C)C(=O)O |
SMILES |
CC(=C)C1CCC1(C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC1(C)C(=O)O |
Sinónimos |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)





![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)


![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
